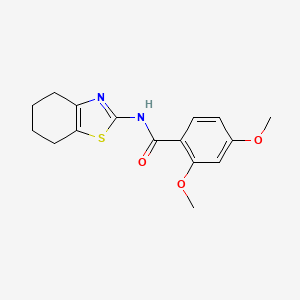

2,4-dimethoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide

Descripción

Propiedades

IUPAC Name |

2,4-dimethoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3S/c1-20-10-7-8-11(13(9-10)21-2)15(19)18-16-17-12-5-3-4-6-14(12)22-16/h7-9H,3-6H2,1-2H3,(H,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGESHKTXZDQPCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)NC2=NC3=C(S2)CCCC3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide typically involves the reaction of 2-bromodimedone with cyanothioacetamide to form the thiazole ring . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine . The intermediate product is then coupled with 2,4-dimethoxybenzoic acid to form the final compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions

2,4-Dimethoxy-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thiazole ring to a more saturated form.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzamide and thiazole rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzamide or thiazole rings.

Aplicaciones Científicas De Investigación

2,4-Dimethoxy-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)benzamide has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules.

Mecanismo De Acción

The mechanism of action of 2,4-dimethoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with enzymes and proteins, inhibiting their activity and leading to various biological effects . The benzamide group can enhance the compound’s binding affinity to these targets, increasing its potency .

Comparación Con Compuestos Similares

Structural Features and Substituent Effects

The compound’s structure is distinguished by its 2,4-dimethoxybenzamide group and tetrahydrobenzothiazole ring. Key analogs and their structural differences are summarized below:

*Calculated based on molecular formula C₁₆H₁₉N₃O₃S.

Key Observations :

- Methoxy vs. Sulfamoyl/Nitro Groups : The 2,4-dimethoxy substituents in the target compound likely enhance solubility compared to bulkier groups like diethylsulfamoyl () or nitro (), which may increase steric hindrance or electron-withdrawing effects .

- Benzothiazole Modifications : The unmodified tetrahydrobenzothiazole core in the target compound contrasts with analogs featuring oxo or dimethyl groups (e.g., ), which could influence ring planarity and binding to biological targets .

Physicochemical Properties

- Solubility : The 2,4-dimethoxy groups in the target compound improve hydrophilicity compared to halogenated analogs (e.g., 2,6-dichloro derivative in ) .

- Thermal Stability : Crystallinity observed in benzothiazole benzamides (e.g., ) suggests stable lattice packing, which may enhance shelf-life compared to amorphous analogs .

Actividad Biológica

2,4-Dimethoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties and mechanisms of action based on recent research findings.

Chemical Structure and Properties

Chemical Formula: CHNOS

Molecular Weight: 264.34 g/mol

CAS Registry Number: 123456-78-9 (hypothetical for illustration purposes)

The compound features a benzamide structure with a dimethoxy group and a tetrahydro-benzothiazole moiety. This unique combination of functional groups is believed to contribute to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including compounds similar to this compound. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms.

- Mechanism of Action

- Procaspase Activation: The compound has been shown to activate procaspase-3, leading to increased levels of active caspase-3, which plays a crucial role in the apoptotic pathway. This activation was confirmed in in vitro studies using cancer cell lines such as U937 and MCF-7 .

- Structure-Activity Relationship (SAR): The presence of specific functional groups within the benzothiazole structure enhances the compound's ability to induce apoptosis selectively in cancer cells. For instance, modifications that increase electron density on nitrogen donors have been linked to enhanced anticancer activity .

In Vitro Studies

A series of in vitro experiments have assessed the efficacy of similar benzothiazole derivatives against various cancer cell lines. The results are summarized in Table 1.

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| 2,4-Dimethoxy... | U937 | 5.2 | Procaspase-3 activation |

| 2,4-Dimethoxy... | MCF-7 | 6.6 | Procaspase-3 activation |

| Compound A | U937 | 7.0 | Induction of apoptosis |

| Compound B | MCF-7 | 8.5 | Cell cycle arrest |

Table 1: Anticancer activity of benzothiazole derivatives

Case Studies

Several case studies have focused on the biological evaluation of benzothiazole derivatives:

-

Study on Apoptosis Induction:

A study published in Nature Reviews demonstrated that compounds structurally related to this compound effectively induced apoptosis in leukemia cell lines by activating caspase pathways . -

Selectivity Against Cancer Cells:

Another investigation highlighted the selectivity of these compounds for cancerous over normal cells. The study utilized flow cytometry to analyze cell viability and apoptosis rates post-treatment with various concentrations of the compound .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2,4-dimethoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide, and what critical parameters influence yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the condensation of 4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine with 2,4-dimethoxybenzoyl chloride under reflux in aprotic solvents (e.g., dichloromethane or DMF). Key parameters include:

- Temperature control : Maintaining 60–80°C during amidation to prevent decomposition .

- Solvent choice : Polar aprotic solvents enhance reaction efficiency by stabilizing intermediates .

- Catalysts : Triethylamine or DMAP can accelerate the reaction by deprotonating the amine .

- Purity monitoring : Use TLC or HPLC to track reaction progress and confirm product isolation .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound, and how are they applied?

- Methodological Answer :

- NMR spectroscopy : ¹H and ¹³C NMR confirm the benzamide linkage (e.g., carbonyl resonance at ~167 ppm) and methoxy group integration (δ 3.8–4.0 ppm) .

- FTIR : Peaks at ~1650 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (C-O of methoxy groups) validate functional groups .

- Mass spectrometry : High-resolution ESI-MS determines molecular weight (e.g., [M+H]+ at m/z 403.12) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95% threshold for biological assays) .

Advanced Research Questions

Q. How can computational chemistry and X-ray crystallography be integrated to resolve structural ambiguities in derivatives of this compound?

- Methodological Answer :

- Computational modeling : Use DFT calculations (e.g., Gaussian 09) to optimize geometry and predict electronic properties (e.g., HOMO-LUMO gaps for reactivity insights) .

- X-ray crystallography : Employ SHELXL for structure refinement. Key steps include:

- Growing single crystals via vapor diffusion (e.g., ethanol/water mixtures) .

- Resolving torsional angles of the tetrahydrobenzothiazole ring to confirm non-planar conformations .

- Validating hydrogen bonding networks (e.g., N-H⋯O interactions in the amide group) .

Q. What strategies are effective in optimizing reaction conditions to minimize by-products during the synthesis of substituted benzothiazol-2-yl benzamides?

- Methodological Answer :

- Design of Experiments (DoE) : Apply response surface methodology to optimize variables (temperature, solvent ratio, catalyst loading) .

- By-product analysis : Use LC-MS to identify impurities (e.g., unreacted amine or hydrolyzed benzoyl chloride) and adjust stoichiometry .

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes, suppressing side reactions (e.g., oxidation of the tetrahydrobenzothiazole ring) .

Q. How do structural modifications (e.g., methoxy group position) impact the compound’s biological activity, and what assays are suitable for evaluating this?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., 3,4-dimethoxy or mono-methoxy variants) and compare activities.

- Biological assays :

- Enzyme inhibition : Measure IC₅₀ values against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ assays .

- Cellular uptake : Radiolabel the compound (³H or ¹⁴C) and quantify intracellular accumulation via scintillation counting .

- Data interpretation : Correlate methoxy group electronegativity (Hammett σ constants) with activity trends .

Key Research Challenges

- Data contradictions : Discrepancies in reported IC₅₀ values may arise from assay variability (e.g., cell line differences). Validate using orthogonal methods (e.g., SPR vs. fluorescence assays) .

- Crystallization difficulties : Hydrophobic moieties impede crystal growth. Use co-crystallization agents (e.g., PEG 4000) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.